molecular formula C23H29NO5 B2772841 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1021205-99-1

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

Katalognummer: B2772841
CAS-Nummer: 1021205-99-1
Molekulargewicht: 399.487
InChI-Schlüssel: KLQYUQMDIHPNTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.487. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-15-8-10-24(11-9-15)14-18-19(25)6-5-17(23(18)27)20(26)12-16-4-7-21(28-2)22(13-16)29-3/h4-7,13,15,25,27H,8-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYUQMDIHPNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone (CAS Number: 1021218-50-7) is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H25NO3C_{21}H_{25}NO_3 with a molecular weight of 339.4 g/mol. The compound features a complex structure that includes hydroxyl groups and methoxy substituents, which are known to influence biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of prostate cancer cells by inducing cell cycle arrest and apoptosis through p53-mediated pathways .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-212.5Induces apoptosis via p53 activation
PANC-115.0Cell cycle arrest at G1 phase
RKO10.5Inhibition of topoisomerase II
LoVo11.0Modulation of apoptotic pathways

The mechanism by which this compound exerts its antitumor effects involves several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways, particularly through p53 signaling, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Cell Cycle Regulation : It has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

Structure-Activity Relationships (SAR)

The structural components of the compound play a crucial role in its biological activity:

  • The hydroxyl groups at positions 2 and 4 are essential for enhancing antitumor activity by improving binding affinity to target proteins.
  • The methoxy substituents at position 3 and 4 contribute to lipophilicity, which may enhance cellular uptake and bioavailability.

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical settings. For example:

  • Study on Prostate Cancer Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) in prostate cancer cell lines compared to control groups .
  • Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.